molecular formula C18H16Cl2N2S B14505904 2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine CAS No. 64269-73-4

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine

Katalognummer: B14505904
CAS-Nummer: 64269-73-4
Molekulargewicht: 363.3 g/mol
InChI-Schlüssel: POZYXPGLTYRDJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine is a heterocyclic compound characterized by the presence of a thiadiazine ring substituted with chlorophenyl, ethyl, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine typically involves the reaction of appropriate chlorophenyl derivatives with thiadiazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine is unique due to its specific substitution pattern and the presence of the thiadiazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

64269-73-4

Molekularformel

C18H16Cl2N2S

Molekulargewicht

363.3 g/mol

IUPAC-Name

2,6-bis(4-chlorophenyl)-4-ethyl-4-methyl-1,3,5-thiadiazine

InChI

InChI=1S/C18H16Cl2N2S/c1-3-18(2)21-16(12-4-8-14(19)9-5-12)23-17(22-18)13-6-10-15(20)11-7-13/h4-11H,3H2,1-2H3

InChI-Schlüssel

POZYXPGLTYRDJR-UHFFFAOYSA-N

Kanonische SMILES

CCC1(N=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.